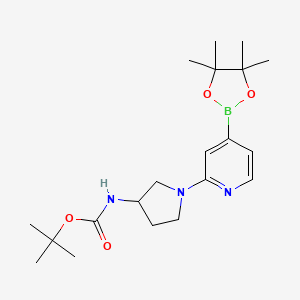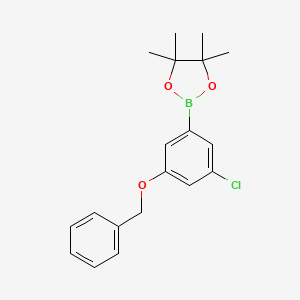![molecular formula C14H10N2O6 B15287971 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid is a compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its azo linkage, which is a functional group consisting of two nitrogen atoms connected by a double bond (N=N), and its carboxylic acid and hydroxyl groups, which contribute to its reactivity and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenolic compound under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is crucial for large-scale production.
化学反应分析
Types of Reactions
3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its azo linkage.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid involves its interaction with biological molecules through its functional groups. The azo linkage can undergo reduction in the presence of certain enzymes, leading to the release of active metabolites. These metabolites can then interact with molecular targets, such as enzymes or receptors, to exert their effects. The carboxylic acid and hydroxyl groups also play a role in the compound’s solubility and reactivity, facilitating its interaction with biological systems .
相似化合物的比较
3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid can be compared with other azo compounds, such as:
5-[(3-Carboxy-4-hydroxyphenyl)diazenyl]nicotinic acid: Similar in structure but with a nicotinic acid moiety, used as a colon-targeted prodrug.
Olsalazine: Another azo compound used in the treatment of inflammatory bowel disease.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
分子式 |
C14H10N2O6 |
|---|---|
分子量 |
302.24 g/mol |
IUPAC 名称 |
3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-5-4-7(6-9(11)14(21)22)15-16-10-3-1-2-8(12(10)18)13(19)20/h1-6,17-18H,(H,19,20)(H,21,22) |
InChI 键 |
WWTUQHXVNBGBLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)


![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)



![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)
